N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
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Overview
Description
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and an oxalamide linkage
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division .
Mode of Action
They achieve this by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound’s interaction with tubulin affects the assembly of microtubules, which are essential components of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest, particularly at the S phase, and induce apoptosis in cancer cells .
Result of Action
The compound’s interaction with its targets leads to cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential candidate for anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the oxazolidinone ring, and the oxalamide linkage. Key steps may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed arylation reaction.
Synthesis of the oxazolidinone ring: This step may involve the use of Noyori asymmetric hydrogenation followed by diastereoselective resolution.
Formation of the oxalamide linkage: This can be achieved through a coupling reaction involving oxalyl chloride and the appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The oxalamide linkage can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield a carboxylic acid derivative, while reduction of the oxazolidinone ring may yield an amine derivative.
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives, oxazolidinone derivatives, and oxalamide derivatives. Examples include:
Benzo[d][1,3]dioxole derivatives: Compounds such as piperine and sesamol.
Oxazolidinone derivatives: Compounds such as linezolid and tedizolid.
Oxalamide derivatives: Compounds such as oxaliplatin and dicyclohexylcarbodiimide.
Uniqueness
The uniqueness of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide lies in its combination of structural features from these different classes of compounds. This unique combination may confer specific properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties .
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c27-21(24-10-4-7-16-5-2-1-3-6-16)22(28)25-14-20-26(11-12-30-20)23(29)17-8-9-18-19(13-17)32-15-31-18/h1-3,5-6,8-9,13,20H,4,7,10-12,14-15H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDSSQHABJBYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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